3-hydroxy-4-methyl-2-[(4-methylpiperidino)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-hydroxy-4-methyl-2-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C21H27NO3. This compound is characterized by its unique structure, which includes a piperidine ring and a benzo[c]chromen-6-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-methyl-2-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen-6-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives as nucleophiles.
Hydroxylation and methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-methyl-2-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-hydroxy-4-methyl-2-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methyl-2-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-methyl-4-pyrone: Known for its antioxidant properties.
4-hydroxy-2-quinolone: Studied for its antimicrobial and anticancer activities.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
3-hydroxy-4-methyl-2-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-hydroxy-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H27NO3/c1-13-7-9-22(10-8-13)12-15-11-18-16-5-3-4-6-17(16)21(24)25-20(18)14(2)19(15)23/h11,13,23H,3-10,12H2,1-2H3 |
InChI Key |
YKQQTOZYMNZZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC3=C(C(=C2O)C)OC(=O)C4=C3CCCC4 |
Origin of Product |
United States |
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